(S)-2-Methyl-1-(thiophen-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-thiophen-2-yl-propylamine, also known as methiopropamine, is an organic compound structurally related to methamphetamine. It consists of a thiophene ring with an alkyl amine substituent at the 2-position. This compound has garnered attention due to its psychoactive properties and its use as a research chemical .
Preparation Methods
The synthesis of 2-Methyl-1-thiophen-2-yl-propylamine typically involves a multi-step process:
Starting Material: The synthesis begins with (thiophen-2-yl)magnesium bromide.
Reaction with Propylene Oxide: This intermediate is reacted with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane.
Bromination: The resulting compound is then reacted with phosphorus tribromide to produce 1-(thiophen-2-yl)-2-bromopropane.
Amination: Finally, this intermediate is reacted with methylamine to yield 2-Methyl-1-thiophen-2-yl-propylamine.
Chemical Reactions Analysis
2-Methyl-1-thiophen-2-yl-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene S-oxides.
Reduction: Reduction reactions can convert it into different thiophene derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are typically thiophene derivatives with modified functional groups .
Scientific Research Applications
2-Methyl-1-thiophen-2-yl-propylamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other thiophene-based compounds.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, although its psychoactive properties pose challenges.
Industry: It is used in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-1-thiophen-2-yl-propylamine involves its function as a norepinephrine-dopamine reuptake inhibitor. It is approximately 1.85 times more selective for norepinephrine than dopamine. The compound inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission .
Comparison with Similar Compounds
2-Methyl-1-thiophen-2-yl-propylamine is structurally similar to methamphetamine, with the key difference being the presence of a thiophene ring instead of a benzene ring. Other similar compounds include:
Thiopropamine: An analogue of amphetamine with a thiophene ring, known for its stimulant effects.
Methamphetamine: A well-known stimulant with a benzene ring, more potent than 2-Methyl-1-thiophen-2-yl-propylamine.
The uniqueness of 2-Methyl-1-thiophen-2-yl-propylamine lies in its selective inhibition of norepinephrine reuptake and its distinct structural features that differentiate it from other stimulants .
Properties
Molecular Formula |
C8H13NS |
---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
(1S)-2-methyl-1-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C8H13NS/c1-6(2)8(9)7-4-3-5-10-7/h3-6,8H,9H2,1-2H3/t8-/m0/s1 |
InChI Key |
VJVICAYVXMSTAM-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=CS1)N |
Canonical SMILES |
CC(C)C(C1=CC=CS1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.